Lugdunin

Antimicrobial Resistance MRSA MIC Determination

Lugdunin is the founding member of the fibupeptide class, the only microbiome-derived antibiotic featuring a thiazolidine-containing macrocyclic scaffold with a cation ionophore mechanism. It offers a uniquely low resistance propensity versus mupirocin and vancomycin and demonstrates synergy with host antimicrobial peptides (LL-37, dermcidin). Essential for MRSA/VRE susceptibility testing, SAR studies, and microbiome modulation research. Synthetic access via solid-phase peptide synthesis enables structural customization.

Molecular Formula C40H62N8O6S
Molecular Weight 783.0 g/mol
CAS No. 1989698-37-4
Cat. No. B10752830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLugdunin
CAS1989698-37-4
Molecular FormulaC40H62N8O6S
Molecular Weight783.0 g/mol
Structural Identifiers
SMILESCC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C2NC(CS2)C(=O)NC(C(=O)NC(C(=O)N1)CC3=CNC4=CC=CC=C43)C(C)C)C(C)C)C(C)C)C(C)C
InChIInChI=1S/C40H62N8O6S/c1-19(2)15-27-35(50)45-31(21(5)6)38(53)47-32(22(7)8)39(54)48-33(23(9)10)40-44-29(18-55-40)36(51)46-30(20(3)4)37(52)43-28(34(49)42-27)16-24-17-41-26-14-12-11-13-25(24)26/h11-14,17,19-23,27-33,40-41,44H,15-16,18H2,1-10H3,(H,42,49)(H,43,52)(H,45,50)(H,46,51)(H,47,53)(H,48,54)/t27-,28+,29+,30-,31+,32-,33+,40?/m1/s1
InChIKeyQZNGYMKAHFFKCJ-ZBQZSICZSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lugdunin CAS 1989698-37-4 Procurement: A Microbiome-Derived Thiazolidine Cyclic Peptide Antibiotic


Lugdunin (CAS 1989698-37-4) is a non-ribosomally synthesized, thiazolidine-containing cyclic heptapeptide antibiotic produced by the human nasal commensal Staphylococcus lugdunensis [1]. First reported in 2016, it is the founding member of the fibupeptide class and exhibits bactericidal activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) [2]. Its mode of action involves dissipation of the bacterial membrane potential via cation ionophore activity, a mechanism that is distinct from many conventional antibiotics and contributes to a low propensity for resistance development [3]. Lugdunin is sourced from the human microbiome and represents a unique scaffold for antibiotic development and microbiome research [1].

Lugdunin vs. In-Class Comparators: Why Analogs Cannot Substitute for Scientific Selection


Lugdunin cannot be substituted by other Gram-positive-targeting cyclic peptides or membrane-active agents due to its unique combinatorial profile: a novel thiazolidine-containing macrocyclic scaffold that defines a new antibiotic class (fibupeptides) [1], a protonophore/ionophore mechanism of action distinct from daptomycin's calcium-dependent membrane disruption or vancomycin's cell wall synthesis inhibition [2], and a remarkably low propensity for resistance development that contrasts with the rising resistance rates observed for clinical comparators like mupirocin and vancomycin [3]. Furthermore, lugdunin exhibits synergistic antimicrobial activity with host-derived peptides (e.g., LL-37, dermcidin), a multi-level protective effect not shared by other membrane-active agents [4]. These cumulative, verifiable differentiations—spanning structure, mechanism, resistance profile, and host interaction—render simple analog substitution scientifically invalid for applications where these specific properties are critical.

Quantitative Differentiation Evidence for Lugdunin (CAS 1989698-37-4) vs. Comparators


MIC Comparison: Lugdunin vs. Clinical Antibiotics Against MRSA

Lugdunin exhibits an MIC of 1.5 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) [1]. This value positions its activity within a comparable range to clinical standards: vancomycin MICs against MRSA typically range from 0.5 to 2 µg/mL [2], while daptomycin MICs for MRSA are generally ≤1 µg/mL [3]. While direct head-to-head assays under identical conditions are not available, cross-study comparison indicates that lugdunin's intrinsic anti-MRSA potency is in the same order of magnitude as these last-resort antibiotics [4].

Antimicrobial Resistance MRSA MIC Determination

Resistance Frequency Comparison: Lugdunin vs. Mupirocin

Spontaneous resistance mutations against lugdunin did not occur under long-term selective pressure in vitro [1]. In contrast, mupirocin, the current standard of care for nasal S. aureus decolonization, faces steadily increasing resistance rates; high-level mupirocin resistance (MIC ≥512 µg/mL) has been reported in 5-15% of clinical MRSA isolates and is associated with decolonization failure [2]. This differential resistance profile is further supported by the observation that even after repeated laboratory exposure, S. aureus does not develop resistance to lugdunin [3].

Antimicrobial Resistance Resistance Development Mupirocin

Mechanism of Action: Lugdunin's Ionophore Activity vs. Daptomycin

Lugdunin acts as a cation ionophore, dissipating the bacterial membrane potential and acidifying the cytoplasm of S. aureus within minutes via proton translocation [1]. This mechanism is distinct from daptomycin, which requires calcium for membrane insertion and causes membrane depolarization through oligomeric pore formation [2]. Notably, the ABC transporters conferring self-resistance to lugdunin in the producer strain do not confer cross-resistance to daptomycin, confirming mechanistic divergence [3].

Mechanism of Action Ionophore Membrane Potential

Structural Uniqueness: Thiazolidine-Containing Macrocycle vs. Other Cyclic Peptides

Lugdunin contains a unique thiazolidine heterocycle formed by the condensation of L-cysteine and an aldehyde derived from L-valine, creating a macrocyclic heptapeptide with alternating D- and L-amino acid stereochemistry [1]. This structural motif is absent from other clinically used cyclic peptide antibiotics such as daptomycin (a 13-amino acid cyclic lipopeptide with a decanoyl tail) [2], vancomycin (a glycopeptide with heptapeptide core and sugar moieties) [3], and teixobactin (a depsipeptide with enduracididine) [4]. The thiazolidine ring is essential for antimicrobial activity; alanine scanning and synthetic modifications reveal that alterations to the thiazolidine moiety abrogate or significantly reduce potency [5].

Chemical Structure Thiazolidine Cyclic Peptide

In Vivo Efficacy: Lugdunin in Mouse Skin Infection Model vs. Untreated Control

In a mouse skin infection model, topical application of lugdunin significantly reduced S. aureus colonization compared to untreated controls [1]. Specifically, pretreatment of mouse skin with lugdunin in combination with microbiota-derived factors resulted in a significant reduction of S. aureus colonization [2]. While direct comparator studies with clinical agents (e.g., mupirocin) in this model are not reported, the efficacy in clearing S. aureus skin infection and nasal colonization in animal models is well-documented [3].

In Vivo Efficacy Skin Infection Animal Model

Synergistic Activity with Host Antimicrobial Peptides vs. Standalone Agents

Lugdunin exhibits synergistic antimicrobial activity with host-derived antimicrobial peptides, including LL-37 and dermcidin-derived peptides (e.g., DCD-1) [1]. This synergy is mechanistically based on potentiated membrane depolarization [2]. This property is not shared by classical antibiotics like vancomycin or daptomycin, which lack this host-mimetic synergistic behavior [3]. The dual action—direct antimicrobial killing plus synergy with host defenses—provides a multi-level protective effect against S. aureus colonization [4].

Synergy Host Defense Peptides LL-37

Lugdunin Procurement Applications: Evidence-Backed Research and Development Scenarios


Antimicrobial Susceptibility Testing and MRSA/VRE Research

Lugdunin serves as a reference compound for antimicrobial susceptibility testing of Gram-positive pathogens, particularly MRSA and VRE, with an established MIC of 1.5 µg/mL against MRSA [1]. Its distinct mechanism of action (cation ionophore/membrane depolarization) makes it a valuable tool for investigating membrane-active antimicrobials and for screening novel agents that may exhibit cross-resistance or synergy [2].

Microbiome Modulation and Probiotic Development

As a naturally occurring microbiome-derived antibiotic, lugdunin is uniquely suited for research into nasal and skin microbiome modulation. Its production by S. lugdunensis is associated with a six-fold reduced risk of S. aureus colonization in humans, making it a lead compound for developing probiotic or live biotherapeutic products aimed at pathogen exclusion [3].

Structure-Activity Relationship (SAR) and Medicinal Chemistry

The novel thiazolidine-containing macrocyclic scaffold of lugdunin defines a new antibiotic class (fibupeptides) and provides a structurally distinct chemical series for SAR studies [4]. Synthetic access via solid-phase peptide synthesis enables systematic modification of amino acid residues, thiazolidine ring variants, and stereochemistry to optimize antimicrobial potency, spectrum, and pharmacokinetic properties [5].

Host-Pathogen Interaction and Innate Immunity Studies

Lugdunin's demonstrated synergy with host antimicrobial peptides (LL-37, dermcidin) and its ability to induce innate immune responses via TLR/MyD88 signaling make it a key tool for investigating host-microbiome interactions and the role of commensal-derived factors in shaping immune defense against pathogens [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lugdunin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.